CP-465022 hydrochloride

Beschreibung

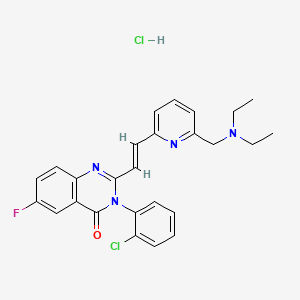

The exact mass of the compound 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride is 498.1389450 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYDGCRJPYLXHY-GVYCEHEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CP-465022 Hydrochloride: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[1] Its unique mechanism of action and selectivity profile make it a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors. This technical guide provides an in-depth overview of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist, meaning its inhibitory effect is not dependent on the concentration of the agonist, such as glutamate (B1630785).[1] It exerts its function by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[2] This allosteric binding modulates the receptor's conformation, leading to the inhibition of ion channel function. Structural studies have identified the binding site for CP-465022 and similar negative allosteric modulators at the interface region of the transmembrane domain of the AMPA receptor.[3][4]

Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2][5] It also exhibits some activity on the voltage-gated sodium channel subtype Nav1.6.

Quantitative Selectivity Data

The following table summarizes the available quantitative data on the potency and selectivity of this compound.

| Target | Assay Type | Species/Cell Line | Potency (IC50) | Reference |

| AMPA Receptor | Inhibition of AMPA receptor-mediated currents | Rat cortical neurons | 25 nM | [1][6] |

| Kainate Receptor | Inhibition of kainate-induced whole-cell currents | Rat hippocampal neurons | Nearly complete inhibition at 500 nM - 1 µM | [6][7] |

| NMDA Receptor | Inhibition of peak NMDA-induced currents | Rat cortical neurons | 36% inhibition at 10 µM | [6][7] |

| Inhibition of sustained NMDA-induced currents | Rat cortical neurons | 70% inhibition at 10 µM | [6][7] | |

| Inhibition of peak NMDA-induced currents | Rat cerebellar granule neurons | 19% inhibition at 1 µM | [6][7] | |

| Inhibition of sustained NMDA-induced currents | Rat cerebellar granule neurons | 45% inhibition at 1 µM | [6][7] | |

| Nav1.6 Channel | Blockade of persistent current | Not specified | Significant blockade |

Experimental Protocols

The characterization of the selectivity profile of this compound involves a combination of electrophysiological and radioligand binding assays.

Electrophysiology: Whole-Cell Patch Clamp

Objective: To measure the inhibitory effect of CP-465022 on ion channel function.

Methodology:

-

Cell Preparation: Primary cultures of neurons (e.g., rat cortical or hippocampal neurons) are prepared and maintained in appropriate culture conditions.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

-

Agonist Application: A baseline current is established by applying an agonist specific to the receptor of interest (e.g., AMPA, kainate, or NMDA) via a perfusion system.

-

Compound Application: this compound is then co-applied with the agonist at various concentrations to determine its inhibitory effect on the agonist-induced current.

-

Data Analysis: The reduction in the current amplitude in the presence of CP-465022 is measured and used to calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the maximal response.

Radioligand Binding Assay

Objective: To determine the binding affinity of CP-465022 to the AMPA receptor.

Methodology:

-

Membrane Preparation: Membranes expressing the target receptor are prepared from cell lines or brain tissue.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: A radiolabeled ligand that binds to the allosteric site of the AMPA receptor is incubated with the prepared membranes in the presence of varying concentrations of unlabeled CP-465022.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibition constant) of CP-465022 can be calculated. The Ki value is an indicator of the binding affinity of the compound.

Signaling Pathways and Logical Relationships

CP-465022, by inhibiting the AMPA receptor, modulates downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

The logical relationship of CP-465022's selectivity can be visualized as a primary, high-potency interaction with the AMPA receptor and secondary, lower-potency interactions with other ion channels.

Conclusion

This compound is a highly selective, non-competitive AMPA receptor antagonist. Its primary target is the AMPA receptor, which it inhibits with high potency. While it shows some off-target activity on kainate and NMDA receptors, as well as Nav1.6 channels, this occurs at significantly higher concentrations. This selectivity profile makes CP-465022 an invaluable pharmacological tool for the specific investigation of AMPA receptor function in both normal and disease states, and a potential starting point for the development of novel therapeutics targeting excitatory neurotransmission. Researchers utilizing this compound should be mindful of its potential off-target effects at higher concentrations to ensure accurate interpretation of experimental results.

References

- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Effect of CP-465022 Hydrochloride on AMPA Receptor Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] As a member of the quinazolin-4-one class of compounds, it has been investigated for its potential therapeutic applications, particularly in conditions associated with excessive glutamatergic neurotransmission, such as epilepsy.[4] This technical guide provides an in-depth overview of the effects of CP-465022 on AMPA receptor subunits, detailing its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

CP-465022 acts as a non-competitive antagonist, meaning it does not directly compete with the endogenous agonist, glutamate (B1630785), for its binding site on the AMPA receptor.[1] Instead, it binds to an allosteric site, a distinct location on the receptor complex.[3] This binding event is not dependent on the receptor's activity (use-dependent) or the membrane voltage.[1] The allosteric binding of CP-465022 is thought to occur at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor subunits.[5] More specifically, it is proposed to interact with the S1-M1 and S2-M4 linkers, which are crucial for transducing the conformational change from agonist binding to the opening of the ion channel. By binding to this site, CP-465022 is believed to disrupt this transduction process, thereby preventing the ion channel from opening, even when glutamate is bound to the receptor.

Quantitative Data Summary

| Parameter | Value | Cell Type | Agonist Used | Reference |

| IC50 | 25 nM | Rat Cortical Neurons | Kainate | [1][4] |

Note on Subunit Specificity: The reported equipotency suggests that the allosteric binding site for CP-465022 is highly conserved across the different AMPA receptor subunits. Therefore, the IC50 value of 25 nM is considered representative of its inhibitory activity on all functional AMPA receptor subunit assemblies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CP-465022.

Whole-Cell Patch-Clamp Electrophysiology in Rat Cortical Neurons

This technique was fundamental in determining the IC50 and the non-competitive mechanism of action of CP-465022.

1. Cell Culture:

-

Primary cortical neurons were harvested from embryonic day 18 (E18) Sprague-Dawley rats.

-

The cerebral cortices were dissected, dissociated, and plated onto poly-L-lysine-coated glass coverslips.

-

Neurons were maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Experiments were typically performed on neurons cultured for 7-14 days.

2. Electrophysiological Recording:

-

Apparatus: An inverted microscope equipped with micromanipulators and a patch-clamp amplifier.

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (0.5 µM) was often included to block voltage-gated sodium channels, and picrotoxin (B1677862) (50 µM) to block GABAA receptors.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

Recording Procedure:

-

Coverslips with cultured neurons were transferred to a recording chamber continuously perfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ were filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the neuronal membrane.

-

The membrane patch was then ruptured to achieve the whole-cell configuration.

-

Cells were voltage-clamped at -60 mV.

-

Agonists (e.g., Kainate, 100 µM) were applied to the cell using a rapid perfusion system to evoke inward currents.

-

CP-465022 was co-applied with the agonist at varying concentrations to determine its inhibitory effect.

-

The current amplitude in the presence of CP-465022 was compared to the control current amplitude to calculate the percentage of inhibition.

-

The IC50 value was determined by fitting the concentration-response data to a logistic equation.

-

Visualizations

Signaling Pathway of CP-465022 Action

Caption: Mechanism of non-competitive antagonism by CP-465022.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of CP-465022.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of AMPA receptors. Its equipotent action across different subunit compositions makes it a valuable tool for studying the physiological and pathological roles of AMPA receptors without the confounding factor of subunit selectivity. The non-competitive mechanism, involving an allosteric site at the LBD-TMD interface, provides a clear pathway for its inhibitory action. The detailed experimental protocols outlined in this guide offer a basis for the replication and further investigation of the effects of CP-465022 and similar compounds on AMPA receptor function. This information is critical for researchers and drug development professionals working on novel therapeutics for neurological disorders involving glutamatergic dysfunction.

References

- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CP-465022 Hydrochloride: A Selective Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-465022 hydrochloride. It is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting glutamatergic signaling. This document includes a detailed summary of the compound's characteristics, its mechanism of action, and representative experimental protocols for its in vitro and in vivo evaluation.

Chemical Structure and Properties

This compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride |

| SMILES | CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl[4] |

| CAS Number | 1785666-59-2 |

| Molecular Formula | C₂₆H₂₄ClFN₄O·HCl[1] |

| Molecular Weight | 499.41 g/mol [1] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and 10 mM in water[1] |

| IC₅₀ | 25 nM in rat cortical neurons for kainate-induced response[1][2][3] |

Mechanism of Action

This compound exerts its biological effects through the non-competitive antagonism of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, non-competitive antagonists like CP-465022 bind to an allosteric site on the receptor-channel complex. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to its recognition site. This mechanism effectively reduces the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby dampening excitatory neurotransmission.

The selectivity of CP-465022 for AMPA receptors over other glutamate receptors, such as NMDA and kainate receptors, makes it a valuable tool for dissecting the specific roles of AMPA receptor-mediated signaling in various physiological and pathological processes.[1][5]

Experimental Protocols

The following sections outline representative experimental methodologies for the characterization of this compound. It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

This protocol describes the measurement of AMPA receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on poly-D-lysine-coated glass coverslips.

-

Electrophysiological Recording:

-

Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The extracellular recording solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, and 0.2 GTP-Na, pH adjusted to 7.2 with CsOH.

-

Whole-cell voltage-clamp recordings are made from visually identified pyramidal neurons. Neurons are held at a membrane potential of -60 mV.

-

-

Drug Application:

-

AMPA receptor-mediated currents are evoked by the local application of an AMPA receptor agonist (e.g., 100 µM kainate) using a rapid solution exchange system.

-

This compound is prepared as a stock solution in DMSO and diluted to the final concentration in the extracellular solution.

-

The effect of CP-465022 is assessed by pre-incubating the neurons with the compound for a defined period before co-application with the agonist.

-

-

Data Analysis:

-

The peak amplitude of the inward current is measured.

-

The inhibitory effect of CP-465022 is calculated as the percentage reduction in the agonist-evoked current amplitude in the presence of the compound compared to the control response.

-

An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal function.

-

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a common method to assess the anticonvulsant efficacy of a compound in rodents.

Methodology:

-

Animals: Adult male mice or rats are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

-

The compound is administered via a specific route (e.g., intraperitoneal, subcutaneous, or oral) at various doses to different groups of animals. A vehicle control group is also included.

-

-

Seizure Induction:

-

At a predetermined time after drug administration (to allow for drug absorption and distribution), a convulsant dose of pentylenetetrazole (PTZ) is administered (e.g., 60-85 mg/kg, subcutaneously).

-

-

Behavioral Observation:

-

Immediately after PTZ injection, animals are placed in individual observation chambers.

-

Seizure activity is observed and scored for a set period (e.g., 30 minutes) using a standardized scoring system (e.g., Racine scale). Key parameters to measure include the latency to the first seizure, the severity of seizures, and the percentage of animals exhibiting tonic-clonic seizures.

-

-

Data Analysis:

-

The data from the drug-treated groups are compared to the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the dose-dependent anticonvulsant effects of CP-465022.

-

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a widely used model of focal cerebral ischemia to evaluate the neuroprotective potential of a compound.

Methodology:

-

Animals: Adult male rats are typically used.

-

Surgical Procedure (MCAO):

-

Animals are anesthetized.

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia.

-

-

Drug Administration:

-

This compound is administered at a specific time point relative to the onset of ischemia (e.g., before, during, or after MCAO).

-

-

Reperfusion:

-

After the ischemic period, the filament is withdrawn to allow for reperfusion.

-

-

Neurological Assessment and Infarct Volume Measurement:

-

Neurological deficits are assessed at various time points after reperfusion using a standardized neurological scoring system.

-

At a predetermined endpoint (e.g., 24 or 48 hours after MCAO), the animals are euthanized, and their brains are removed.

-

The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

The infarct volume is quantified using image analysis software.

-

-

Data Analysis:

-

Neurological scores and infarct volumes are compared between the vehicle-treated and CP-465022-treated groups using appropriate statistical tests.

-

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its distinct mechanism of action and pharmacological profile make it an indispensable tool for investigating the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. The experimental protocols described herein provide a framework for the further evaluation of this and similar compounds in both in vitro and in vivo settings. While CP-465022 has demonstrated efficacy in preclinical models of seizures, its neuroprotective effects in models of cerebral ischemia have been questioned, highlighting the complex role of AMPA receptor modulation in different neuropathological contexts.[6] Further research is warranted to fully elucidate the therapeutic potential of targeting AMPA receptors with compounds like this compound.

References

- 1. CP 465022 hydrochloride | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CP 465022 | iGluR | TargetMol [targetmol.com]

- 4. cenmed.com [cenmed.com]

- 5. apexbt.com [apexbt.com]

- 6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purity of CP-465022 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant anticonvulsant activity.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, purity, and mechanism of action of this compound. While the specific, proprietary synthesis protocols are not publicly available, a plausible synthetic route based on established quinazolinone chemistry is presented. Furthermore, this document details the purity specifications of commercially available this compound and outlines its role within the AMPA receptor signaling pathway.

Chemical Properties and Purity

This compound is chemically defined as 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride |

| Molecular Formula | C₂₆H₂₄ClFN₄O·HCl |

| Molecular Weight | 499.41 g/mol |

| Purity (Typical) | ≥98% to >99% (as determined by HPLC) |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Table 1: Chemical and Physical Properties of this compound.

The purity of this compound is a critical parameter for its use in research and drug development. Commercially available batches of this compound consistently exhibit a high degree of purity, typically exceeding 98%, with High-Performance Liquid Chromatography (HPLC) being the standard analytical method for its determination. It is important to note that some commercial sources may provide a mixture of the active isomer (CP-465022) and an inactive isomer (CP-465021).

Plausible Synthesis of this compound

While the precise, industrial-scale synthesis of this compound is proprietary, a plausible synthetic route can be devised based on the well-established chemistry of 2,3-disubstituted-4(3H)-quinazolinones.[4][5][6][7] The general strategy involves the initial construction of the quinazolinone core, followed by the introduction of the substituted vinylpyridine side chain.

A common approach to synthesizing the quinazolinone ring system begins with an anthranilic acid derivative. This is followed by the formation of a benzoxazinone (B8607429) intermediate, which then reacts with a primary amine to yield the desired 2,3-disubstituted quinazolinone.

Detailed Methodologies for Key Experiments (Hypothetical Protocols)

The following are hypothetical experimental protocols for the key steps outlined in the plausible synthetic workflow. These are based on general procedures for quinazolinone synthesis and should be adapted and optimized for the specific synthesis of CP-465022.

Step 1 & 2: Formation of the Benzoxazinone Intermediate

-

To a solution of 5-fluoroanthranilic acid in a suitable solvent (e.g., pyridine (B92270) or N,N-dimethylformamide), an appropriately activated pyridine-2-carboxaldehyde derivative is added.

-

The reaction mixture is heated to facilitate the acylation of the anthranilic acid.

-

Following the acylation, a dehydrating agent, such as acetic anhydride, is introduced, and the mixture is heated to effect the cyclization to the benzoxazinone intermediate.

-

The product is isolated by precipitation and purified by recrystallization.

Step 3 & 4: Formation of the Quinazolinone Core

-

The benzoxazinone intermediate is dissolved in a high-boiling point solvent like glacial acetic acid.

-

An equimolar amount of 2-chloroaniline is added to the solution.

-

The reaction mixture is refluxed for several hours to facilitate the ring-opening of the benzoxazinone and subsequent cyclization to the 2,3-disubstituted quinazolinone.

-

Upon cooling, the product crystallizes and is collected by filtration, washed, and dried.

Step 5 & 6: Introduction of the Vinylpyridine Side Chain

-

The 2-methyl-3-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one is condensed with 6-((diethylamino)methyl)picolinaldehyde.

-

This aldol-type condensation is typically carried out in the presence of a base (e.g., piperidine (B6355638) or sodium methoxide) in a suitable solvent like ethanol (B145695) or methanol.

-

The reaction mixture is heated to drive the condensation and subsequent dehydration to form the ethenyl linkage.

-

The resulting free base of CP-465022 is then purified using column chromatography.

Step 7: Hydrochloride Salt Formation

-

The purified CP-465022 free base is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol).

-

A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects as a non-competitive antagonist of the AMPA receptor.[3] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[8] The binding of glutamate to the AMPA receptor leads to the opening of its ion channel, allowing the influx of sodium and, in some cases, calcium ions, resulting in depolarization of the postsynaptic neuron.

CP-465022 does not compete with glutamate for its binding site. Instead, it binds to an allosteric site on the AMPA receptor, inducing a conformational change that prevents the channel from opening, even when glutamate is bound. This non-competitive mechanism of action makes its inhibitory effect independent of the agonist concentration.

The signaling pathway downstream of AMPA receptor activation is complex and plays a crucial role in synaptic plasticity, learning, and memory. The influx of cations through the AMPA receptor channel leads to the activation of various intracellular signaling cascades.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AMPA receptors in various physiological and pathological processes. While a detailed, publicly available synthesis protocol remains elusive, a plausible synthetic route can be constructed based on established quinazolinone chemistry. The high purity of commercially available this compound, coupled with a clear understanding of its non-competitive antagonistic mechanism at the AMPA receptor, makes it a reliable compound for in vitro and in vivo research in the field of neuroscience and drug discovery. Researchers should, however, be mindful of the potential presence of isomeric impurities and should source the compound from reputable suppliers who provide comprehensive analytical data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMPA receptor - Wikipedia [en.wikipedia.org]

The Discovery and Preclinical Development of CP-465022 Hydrochloride: A Selective Noncompetitive AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Pfizer Global Research and Development, this quinazolin-4-one derivative, chemically known as 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, was investigated for its potential therapeutic applications in neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-465022, with a focus on its pharmacological data and detailed experimental protocols. Despite demonstrating significant anticonvulsant activity in animal models, its development was hampered by a lack of neuroprotective efficacy in models of cerebral ischemia.[3][4] To date, no clinical trials have been conducted with CP-465022.[2]

Discovery and Development

The discovery of CP-465022 stemmed from research efforts to identify novel AMPA receptor antagonists as potential treatments for conditions like epilepsy and neurodegeneration.[1] The hypothesis that aberrant AMPA receptor activity contributes to these pathologies drove the search for selective antagonists.[1] CP-465022 emerged as a lead compound from a series of quinazolin-4-one derivatives.[1]

Preclinical in vivo studies demonstrated that CP-465022 readily crosses the blood-brain barrier after systemic administration and effectively inhibits AMPA receptor-mediated synaptic transmission.[3][4] This central nervous system availability translated to potent anticonvulsant effects in rodent models.[3][4] However, in studies of global and focal cerebral ischemia, CP-465022 failed to demonstrate neuroprotective effects, a key finding that likely influenced its further development trajectory.[3][4]

Mechanism of Action

CP-465022 functions as a selective and noncompetitive antagonist of the AMPA receptor.[1][2] Its inhibitory action is not dependent on the concentration of the agonist (e.g., glutamate) and is not use- or voltage-dependent.[1] This suggests that CP-465022 binds to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site.[3] This binding induces a conformational change in the receptor that prevents ion channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.

The compound exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1] Interestingly, CP-465022 is equipotent for AMPA receptors composed of different subunit combinations, indicating broad activity across various neuronal populations.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of CP-465022 on the AMPA receptor signaling pathway.

Pharmacological Data

In Vitro Potency

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| IC50 | 25 nM | Rat | Cortical Neurons | [1] |

In Vivo Effects

| Model | Effect | Species | Administration | Reference |

| Pentylenetetrazole-induced seizures | Dose-dependent inhibition of seizures and lethality | Rat | Subcutaneous | [3] |

| Hippocampal synaptic transmission | Potent and efficacious inhibition | Rat | Intravenous, Subcutaneous | [3][4] |

| Global cerebral ischemia | No prevention of CA1 neuron loss | Rat | Subcutaneous | [3][4] |

| Temporary middle cerebral artery occlusion | No reduction in infarct volume | Rat | Subcutaneous | [3][4] |

Pharmacokinetics

| Parameter | Value | Species | Administration | Reference |

| Plasma half-life | ~4 hours | Rat | 10 mg/kg Subcutaneous | [3] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency and mechanism of action of CP-465022 on AMPA receptor-mediated currents in cultured rat cortical neurons.

Methodology:

-

Cell Culture: Primary cortical neurons were prepared from embryonic day 18 rat fetuses and cultured for 7-14 days.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed using an amplifier. Patch pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 MgCl2, adjusted to pH 7.2 with CsOH. The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (1 µM) and picrotoxin (B1677862) (50 µM) were included to block voltage-gated sodium channels and GABAA receptors, respectively.

-

Drug Application: AMPA receptor-mediated currents were evoked by the application of kainate. CP-465022 was applied to the external solution at varying concentrations to determine its inhibitory effect.

-

Data Analysis: The concentration-response curve for CP-465022 was generated, and the IC50 value was calculated.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant efficacy of CP-465022 in vivo.

Methodology:

-

Animals: Male Sprague-Dawley rats were used.

-

Drug Administration: CP-465022 was dissolved in a suitable vehicle and administered subcutaneously at various doses.

-

Seizure Induction: 60 minutes after drug administration, seizures were induced by an intraperitoneal injection of pentylenetetrazole (100 mg/kg).

-

Observation: Animals were observed for the onset of clonic and tonic seizures, as well as lethality, for a period of 30 minutes post-PTZ injection.

-

Data Analysis: The latency to seizures and the percentage of animals protected from seizures and lethality were determined for each dose group.

In Vivo Neuroprotection: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

Objective: To evaluate the neuroprotective potential of CP-465022 in a model of focal cerebral ischemia.

Methodology:

-

Animals: Male rats were used.

-

Surgical Procedure: Anesthesia was induced and maintained. A midline incision was made in the neck to expose the common carotid artery (CCA). The external carotid artery (ECA) was ligated, and a nylon monofilament was inserted into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).

-

Drug Administration: CP-465022 or vehicle was administered subcutaneously at the time of reperfusion (i.e., after withdrawal of the filament) and again at a later time point.

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the monofilament was withdrawn to allow for reperfusion.

-

Infarct Volume Assessment: 24-48 hours after the ischemic insult, animals were euthanized, and their brains were removed and sectioned. The brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Data Analysis: The infarct volume was calculated and compared between the CP-465022-treated and vehicle-treated groups.

Experimental Workflow Diagram

Caption: Overview of the experimental workflow for the preclinical evaluation of CP-465022.

Conclusion

This compound is a well-characterized, selective, noncompetitive AMPA receptor antagonist that demonstrates potent anticonvulsant activity in preclinical models. Its discovery and development have provided valuable insights into the therapeutic potential and limitations of AMPA receptor antagonism. While its lack of neuroprotective efficacy in ischemia models may have limited its clinical progression, CP-465022 remains an important pharmacological tool for studying the role of AMPA receptors in physiological and pathophysiological processes. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of neuroscience and drug discovery.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) CP-465,022, a Selective Noncompetitive AMPA Receptor [research.amanote.com]

In Vitro Characterization of CP-465022 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the quinazolin-4-one class of compounds, it represents a significant tool for investigating the physiological and pathophysiological roles of AMPA receptors, which are central to fast excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism. This means that it does not directly compete with the endogenous agonist, glutamate (B1630785), for its binding site. Instead, CP-465022 is understood to bind to an allosteric site on the AMPA receptor complex.[2] This binding event is thought to induce a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This allosteric modulation effectively reduces the flow of cations (primarily Na⁺ and Ca²⁺) into the neuron, thereby dampening excitatory neurotransmission. Research suggests that the binding site for non-competitive antagonists like CP-465022 is located at the interface between the glutamate-binding core and the transmembrane domains of the receptor.[3]

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been determined through various electrophysiological and binding assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species/Cell Type | Assay Type | Reference |

| IC₅₀ | 25 nM | Rat Cortical Neurons | Electrophysiology (Inhibition of AMPA-mediated currents) | [1] |

| Selectivity | Selective for AMPA receptors | Rat | Functional Assays | [1] |

| Weakly inhibits NMDA and kainate receptors |

Signaling Pathway

The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro characterization of non-competitive AMPA receptor antagonists like this compound.

Cell Culture

-

Cell Type: Primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

-

Procedure:

-

Dissect cerebral cortices from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in a solution of papain and DNase I at 37°C for 20-30 minutes.

-

Gently triturate the tissue with a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plate the cells onto poly-D-lysine-coated glass coverslips or multi-well plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Use the neurons for experiments after 7-14 days in vitro.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to determine the IC₅₀ of this compound by measuring the inhibition of AMPA-induced currents.

-

Materials:

-

Cultured rat cortical neurons on coverslips.

-

Borosilicate glass capillaries for patch pipettes.

-

Micromanipulator and patch-clamp amplifier.

-

Perfusion system.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

-

Agonist: AMPA or kainate.

-

Antagonist: this compound stock solution in DMSO, diluted to final concentrations in the external solution.

-

-

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp recording configuration on a selected neuron. Clamp the membrane potential at -60 mV.

-

Apply a brief pulse of AMPA (e.g., 100 µM for 2-5 seconds) using the perfusion system to elicit an inward current.

-

After obtaining a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of this compound.

-

Allow for a washout period between applications to ensure the recovery of the AMPA-induced current.

-

Record the peak amplitude of the inward current for each concentration of the antagonist.

-

-

Data Analysis:

-

Normalize the peak current in the presence of the antagonist to the control current (agonist alone).

-

Plot the normalized current as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow

The following diagram provides a logical representation of the experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of AMPA receptor function. Its high potency and selectivity, combined with its non-competitive mechanism of action, make it a specific inhibitor for dissecting the role of AMPA receptor-mediated signaling in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a framework for the in vitro characterization of CP-465022 and similar compounds, enabling researchers to further elucidate the intricacies of excitatory neurotransmission.

References

Unveiling the Anticonvulsant Profile of CP-465022 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticonvulsant properties of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document collates key quantitative data, details established experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action: AMPA Receptor Antagonism

CP-465022 exerts its anticonvulsant effects by selectively targeting and inhibiting AMPA receptors, a class of ionotropic glutamate (B1630785) receptors crucial for fast synaptic transmission in the central nervous system.[1] By acting as a non-competitive antagonist, CP-465022 binds to an allosteric site on the AMPA receptor, thereby preventing ion channel opening and reducing excessive excitatory signaling that can lead to seizures.[2][3] This high selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors, defines its specific pharmacological profile.[2][3]

Quantitative Efficacy and In Vitro Potency

CP-465022 has demonstrated significant potency in both in vitro and in vivo preclinical models. Its efficacy as an anticonvulsant has been quantified through dose-response studies, while its direct action on AMPA receptors has been measured using electrophysiological techniques.

| Parameter | Value | Model System | Reference |

| IC50 | 25 nM | Inhibition of AMPA receptor-mediated currents in rat cortical neurons | [2] |

| ED50 (Clonic Seizures) | 4.8 mg/kg (s.c.) | Pentylenetetrazole (PTZ)-induced seizures in rats | [4] |

| ED50 (Tonic Seizures) | 5.3 mg/kg (s.c.) | Pentylenetetrazole (PTZ)-induced seizures in rats | [4] |

| ED50 (Lethality) | 5.3 mg/kg (s.c.) | Pentylenetetrazole (PTZ)-induced seizures in rats | [4] |

| ED50 (Horizontal Locomotor Activity) | 11.9 mg/kg (s.c.) | Spontaneous locomotor activity in rats | [4] |

| ED50 (Vertical Locomotor Activity) | 6.6 mg/kg (s.c.) | Spontaneous locomotor activity in rats | [4] |

Experimental Protocols

The anticonvulsant properties of CP-465022 have been primarily evaluated using the pentylenetetrazole (PTZ)-induced seizure model in rats, a standard for screening potential anticonvulsant drugs.[5][6] In vitro characterization has relied on patch-clamp electrophysiology on cultured neurons.

In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model assesses the ability of a compound to prevent or delay the onset of seizures induced by the chemoconvulsant PTZ, a GABAA receptor antagonist.

1. Animal Model:

-

Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[2][8]

2. Drug Administration:

-

This compound: Administered subcutaneously (s.c.) at varying doses to establish a dose-response curve.[4] The compound is typically dissolved in a suitable vehicle such as saline.

-

Pentylenetetrazole (PTZ): Administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose known to reliably induce seizures (e.g., 60-100 mg/kg).[2][4]

3. Experimental Procedure:

-

Rats are pre-treated with either vehicle or CP-465022 at specified times before the PTZ challenge (e.g., 60 minutes).[4]

-

Following PTZ administration, animals are placed in individual observation chambers.

-

Behavior is observed for a set period (e.g., 30 minutes) for the occurrence and latency of specific seizure endpoints.[4]

4. Endpoints Measured:

-

Latency to:

-

First clonic seizure (characterized by facial and forelimb clonus).

-

Tonic-clonic seizure (characterized by loss of righting reflex and tonic hindlimb extension).

-

-

Incidence (% of animals exhibiting):

-

Clonic seizures.

-

Tonic seizures.

-

Lethality.

-

-

ED50 Calculation: The dose of CP-465022 that protects 50% of the animals from each endpoint is calculated.[4]

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the direct inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.[2]

1. Cell Preparation:

-

Primary cultures of cortical neurons are prepared from rat embryos.

-

Neurons are plated on coverslips and maintained in culture for a period to allow for maturation.

2. Electrophysiological Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of ionic currents.

-

AMPA receptor-mediated currents are evoked by the application of an AMPA receptor agonist (e.g., glutamate or AMPA).

3. Drug Application:

-

CP-465022 is applied to the bath solution at varying concentrations.

-

The effect of the compound on the amplitude of the AMPA-evoked currents is measured.

4. Data Analysis:

-

A concentration-response curve is generated by plotting the percentage of inhibition of the AMPA current against the concentration of CP-465022.

-

The IC50 value, the concentration at which CP-465022 inhibits 50% of the maximal response, is determined from this curve.[2]

Side Effect Profile: Locomotor Activity

A crucial aspect of developing any anticonvulsant is understanding its therapeutic window. AMPA receptor antagonists can produce central nervous system depressant effects.[4] The effect of CP-465022 on spontaneous locomotor activity in rats has been assessed to determine the doses at which motor impairment occurs. The ED50 for the reduction of both horizontal and vertical locomotor activity was found to be slightly higher than its anticonvulsant ED50, suggesting a potential therapeutic window.[4]

Conclusion

This compound is a potent and selective non-competitive AMPA receptor antagonist with demonstrated efficacy in a preclinical model of generalized seizures. Its well-defined mechanism of action and quantified in vivo and in vitro activity make it a significant tool for epilepsy research. Further investigation into its pharmacokinetic profile and efficacy in other seizure models would be crucial for its continued development as a potential therapeutic agent. Notably, while effective as an anticonvulsant, studies have shown that CP-465022 is not neuroprotective in in vivo models of cerebral ischemia, highlighting a specific activity profile.[3][4]

References

- 1. Frontiers | Anticonvulsant effect of glycitin in pentylenetetrazol induced male Wistar rat model by targeting oxidative stress and Nrf2/HO-1 signaling [frontiersin.org]

- 2. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to the Pharmacodynamics of CP-465022 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the quinazolin-4-one class of compounds, it represents a significant tool for investigating the physiological and pathophysiological roles of AMPA receptors. This document provides a comprehensive overview of the pharmacodynamics of CP-465022, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action

CP-465022 exerts its effects by acting as a non-competitive antagonist at AMPA receptors.[1][2] This means it does not compete with the endogenous ligand, glutamate (B1630785), for the agonist binding site. Instead, it is understood to bind to an allosteric site on the receptor complex, which in turn modulates the receptor's function, preventing ion channel opening even when glutamate is bound.[1] This mode of inhibition is neither use-dependent nor voltage-dependent.[2]

Signaling Pathway of AMPA Receptor Antagonism by CP-465022

Caption: Allosteric antagonism of the AMPA receptor by CP-465022.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Cell Type | Agonist | Value | Reference |

| IC50 | Rat Cortical Neurons | Kainate | 25 nM | [2][3] |

| Inhibition at 3.2 µM | Rat Cortical Neurons | Kainate | Essentially Complete | [3] |

| Selectivity | - | - | Selective for AMPA over Kainate and NMDA receptors | [1][2] |

| Subunit Equipotency | Various Neuronal Types | AMPA | Equipotently inhibits AMPA receptors with different subunit combinations | [2] |

Table 2: In Vivo Efficacy (Anticonvulsant Activity)

| Model | Species | Endpoint | ED50 (mg/kg, s.c.) | Reference |

| Pentylenetetrazole-induced Seizures | Rat | Inhibition of Clonic Seizures | >2.5-fold more potent than YM-90K (exact value not specified in snippets) | [1] |

| Pentylenetetrazole-induced Seizures | Rat | Inhibition of Tonic Seizures | >2.5-fold more potent than YM-90K (exact value not specified in snippets) | [1] |

| Pentylenetetrazole-induced Seizures | Rat | Prevention of Lethality | >2.5-fold more potent than YM-90K (exact value not specified in snippets) | [1] |

Note: While the referenced literature indicates that CP-465022 is more potent than the comparator YM-90K, the precise ED50 values were not available in the provided search snippets. Complete protection against pentylenetetrazole-induced seizures was observed at a dose of 10 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the protocols for key experiments cited in the literature for CP-465022.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is employed to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured under standard conditions to allow for maturation and expression of glutamate receptors.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 4-8 MΩ. The internal solution typically contains (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP, and 0.3 GTP, with the pH adjusted to 7.3.

-

Recording: Neurons are visualized using an inverted microscope. A micropipette is used to form a giga-ohm seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 to -70 mV to record inward currents.

-

Drug Application: A rapid solution exchange system is used to apply an AMPA receptor agonist, such as kainate (e.g., 100 µM), to elicit a baseline current.

-

Antagonist Application: CP-465022 is then co-applied with the agonist at varying concentrations to determine its inhibitory effect. The concentration-response curve is used to calculate the IC50 value.

In Vivo Model: Pentylenetetrazole (PTZ)-Induced Seizures

This model is a standard preclinical screen for potential anticonvulsant drugs.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered subcutaneously (s.c.) at various doses. A vehicle control group is also included.

-

Seizure Induction: After a predetermined pretreatment time (e.g., 60 minutes), animals are injected intraperitoneally (i.p.) with a convulsive dose of pentylenetetrazole (e.g., 100 mg/kg).

-

Observation: Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes) for the onset and severity of seizures.

-

Scoring: Seizure activity is scored based on a standardized scale (e.g., Racine scale), noting the latency to and incidence of clonic and tonic-clonic seizures, as well as lethality.

-

Data Analysis: The dose of CP-465022 that produces a 50% reduction in the seizure endpoint (ED50) is calculated.

Experimental Workflow for In Vivo Anticonvulsant Testing

Caption: Workflow for evaluating the in vivo anticonvulsant efficacy.

In Vivo Neuroprotection Studies

Despite its potent anticonvulsant effects, this compound did not demonstrate neuroprotective effects in rat models of global and focal cerebral ischemia.[1][4]

-

Global Ischemia Model: In a four-vessel occlusion model, CP-465022 failed to reduce the loss of CA1 hippocampal neurons.[1]

-

Focal Ischemia Model: In a temporary middle cerebral artery occlusion (MCAO) model, CP-465022 did not reduce the infarct volume.[1]

These findings suggest that selective AMPA receptor antagonism alone may not be sufficient to confer neuroprotection in these models of ischemic injury.

Summary and Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its pharmacodynamic profile, highlighted by a low nanomolar IC50 in vitro and robust anticonvulsant activity in vivo, establishes it as a valuable research tool. The lack of neuroprotective efficacy in certain ischemia models provides important insights into the complex role of glutamate receptor subtypes in neuronal injury. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential and mechanistic intricacies of AMPA receptor modulation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Brain Penetrance of CP-465022 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its ability to modulate excitatory neurotransmission has made it a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors. A critical aspect of its pharmacological profile for central nervous system (CNS) applications is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding the brain penetrance of this compound, including its mechanism of action, and detailed experimental methodologies.

While direct quantitative data on the brain-to-plasma concentration ratio of this compound is not publicly available in the reviewed literature, its ability to penetrate the brain is strongly inferred from its demonstrated in vivo activity in the central nervous system.

Qualitative Assessment of Brain Penetrance

Studies have shown that systemic administration of CP-465022 in rats leads to significant effects on the central nervous system, providing compelling evidence of its brain penetrance. The compound has been observed to potently and efficaciously inhibit AMPA receptor-mediated hippocampal synaptic transmission and prevent chemically induced seizures.[4][5] These pharmacological effects would not be possible if the compound did not readily cross the blood-brain barrier to engage its target, the AMPA receptor, within the brain.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a noncompetitive antagonist of the AMPA receptor. This means it binds to a site on the receptor that is different from the glutamate (B1630785) binding site, and in doing so, it prevents the ion channel from opening, even when glutamate is bound. This action reduces the excitatory postsynaptic current mediated by AMPA receptors, thereby dampening excessive glutamatergic neurotransmission.

Experimental Protocols

While specific quantitative data for brain tissue concentration of CP-465022 is not available in the reviewed literature, the following sections detail the methodologies that have been used to assess its presence and effects in the CNS, as well as a general workflow for how its brain penetrance would be quantitatively determined.

In Vivo Electrophysiology in Hippocampus

This protocol is adapted from studies demonstrating the central activity of CP-465022 after systemic administration.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and stimulating and recording electrodes are implanted in the hippocampus.

-

Electrode Placement: The stimulating electrode is placed in the Schaffer collateral/commissural pathway, and the recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for a set period before drug administration.

-

Drug Administration: this compound is administered systemically (e.g., subcutaneously or intravenously).

-

Post-Dose Recording: fEPSPs are recorded for several hours after drug administration to measure the inhibition of synaptic transmission.

Chemically-Induced Seizure Models

This protocol is used to assess the anticonvulsant activity of CP-465022, which is indicative of its brain penetrance.

-

Animal Model: Male rats or mice are used.

-

Drug Administration: Animals are pre-treated with various doses of this compound or vehicle via subcutaneous or oral administration.

-

Seizure Induction: A convulsant agent, such as pentylenetetrazole (PTZ), is administered at a dose known to reliably induce seizures.

-

Observation: Animals are observed for a specific period for the onset and severity of seizures.

-

Efficacy Measurement: The ability of CP-465022 to prevent or delay the onset of seizures is quantified.

Pharmacokinetic Analysis of Plasma Concentrations

The following is a protocol for determining the concentration of CP-465022 in plasma, which is a crucial component of assessing brain-to-plasma ratios.

-

Sample Collection: Blood samples are collected from cannulated rats at various time points after administration of CP-465022.

-

Plasma Preparation: Blood is centrifuged to separate the plasma.

-

Sample Preparation: Plasma samples are prepared for analysis, which may involve protein precipitation.

-

Analytical Method: Plasma concentrations of CP-465022 are determined by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

-

Data Analysis: A standard curve is used to quantify the concentration of CP-465022 in the plasma samples, and pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated.

Logical Workflow for Assessing Brain Penetrance

The following diagram illustrates a typical experimental workflow for the quantitative assessment of a compound's brain penetrance.

Conclusion

References

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of AMPA receptor subunit composition in addiction-related brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain Distribution of Drugs: Pharmacokinetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Nuances of CP-465,022 Hydrochloride: A Technical Guide to its Weak Antagonism of NMDA and Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465,022 hydrochloride is a well-established potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While its high affinity for AMPA receptors is central to its pharmacological profile, a comprehensive understanding of its activity at other ionotropic glutamate (B1630785) receptors is crucial for a complete assessment of its therapeutic potential and off-target effects. This technical guide provides an in-depth analysis of the weak inhibitory effects of CP-465,022 hydrochloride on N-methyl-D-aspartate (NMDA) and kainate receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document serves as a critical resource for researchers in neuropharmacology and drug development.

Quantitative Analysis of Receptor Inhibition

The inhibitory activity of CP-465,022 hydrochloride on NMDA and kainate receptors is significantly weaker than its potent antagonism of AMPA receptors. The following tables summarize the available quantitative data from key studies, providing a clear comparison of its effects across these receptor subtypes.

| Receptor | Agonist | Preparation | Assay Type | Key Parameter | Value | Reference |

| NMDA | NMDA | Cultured Rat Cortical Neurons | Whole-cell voltage clamp | % Inhibition at 1 µM CP-465,022 | ~10-20% | (Lazaro et al., 2002) |

| NMDA | NMDA | Cultured Rat Cortical Neurons | Whole-cell voltage clamp | % Inhibition at 10 µM CP-465,022 | ~30-40% | (Lazaro et al., 2002) |

| Kainate | Kainate | Cultured Rat Cortical Neurons | Whole-cell voltage clamp | IC₅₀ | > 10 µM | (Lazaro et al., 2002) |

| AMPA | AMPA | Cultured Rat Cortical Neurons | Whole-cell voltage clamp | IC₅₀ | 38 nM | (Lazaro et al., 2002) |

Table 1: Comparative Inhibitory Activity of CP-465,022 Hydrochloride on Ionotropic Glutamate Receptors. This table highlights the significantly lower potency of CP-465,022 for NMDA and kainate receptors compared to its primary target, the AMPA receptor.

Experimental Protocols

A thorough understanding of the methodologies used to generate the above data is essential for accurate interpretation and replication. The following are detailed protocols for the key experiments cited.

Whole-Cell Voltage-Clamp Electrophysiology in Cultured Rat Cortical Neurons

This protocol, adapted from Lazaro et al. (2002), is designed to measure agonist-evoked currents in cultured neurons and assess the inhibitory effects of compounds like CP-465,022 hydrochloride.

1. Cell Culture:

-

Primary cortical neurons are harvested from E18 rat embryos.

-

Neurons are plated on poly-D-lysine-coated glass coverslips at a density of 2.5 x 10⁵ cells/ml.

-

Cultures are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator for 7-14 days before recording.

2. Electrophysiological Recording:

-

Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. For NMDA receptor recordings, the external solution is nominally Mg²⁺-free and supplemented with 10 µM glycine.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl₂, and 4 Na₂ATP, with the pH adjusted to 7.2 with CsOH.

-

Whole-cell recordings are established using standard patch-clamp techniques. Cells are voltage-clamped at -60 mV.

3. Agonist and Antagonist Application:

-

Agonists (NMDA or kainate) are applied rapidly to the recorded neuron using a multi-barrel perfusion system.

-

To assess the effect of CP-465,022 hydrochloride, the compound is pre-applied for a defined period (e.g., 2-5 minutes) before the co-application with the agonist.

-

The peak amplitude of the agonist-evoked current is measured before and after the application of the antagonist to determine the percentage of inhibition.

Visualizing the Mechanisms

To facilitate a deeper understanding of the signaling pathways and experimental workflows, the following diagrams are provided.

Methodological & Application

Application Notes and Protocols for CP-465022 Hydrochloride in In Vivo Rodent Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1] This compound has demonstrated anticonvulsant activity in various preclinical rodent models of seizures, making it a valuable tool for epilepsy research and the development of novel antiepileptic drugs.[3][4] These application notes provide a summary of the in vivo efficacy of this compound in rodent seizure models and detailed protocols for its use.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist at AMPA receptors.[1] This means it does not compete with the endogenous ligand, glutamate, for the binding site. Instead, it binds to a different site on the receptor complex, inducing a conformational change that prevents ion channel opening, thereby inhibiting excitatory neurotransmission. This mechanism is crucial in mitigating the excessive neuronal excitation characteristic of seizures. The inhibition by CP-465022 is not dependent on use or voltage.[1] It is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1]

Caption: Mechanism of action of CP-465022 as a non-competitive AMPA receptor antagonist.

In Vivo Efficacy in Rodent Seizure Models

CP-465022 has been demonstrated to be effective in chemically-induced seizure models in both mice and rats. The primary model reported is the pentylenetetrazole (PTZ)-induced seizure model, which is considered a model for generalized seizures.[4][5]

Quantitative Data Summary

| Species | Seizure Model | Route of Administration | Dose Range | Key Findings | Reference |

| Rat | Pentylenetetrazole (PTZ)-induced seizures | Subcutaneous (SC) | 10 mg/kg | Dose-dependently inhibited PTZ-induced seizures and lethality. Full efficacy was maintained for at least 4 hours. | [4] |

| Mouse | Pentylenetetrazole (PTZ)-induced seizures | Not Specified | Not Specified | Increased the latency to the development of PTZ-induced clonic and tonic seizures, and death. | [4] |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in common rodent seizure models.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is widely used to induce generalized clonic and tonic-clonic seizures and is a standard for screening potential antiepileptic drugs.[5]

Materials:

-

This compound

-

Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)

-

Pentylenetetrazole (PTZ)

-

Male Sprague-Dawley rats (or other appropriate rodent strain)

-

Syringes and needles for administration

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

-

Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.

-

Administration:

-

Administer this compound or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal, or oral). A 60-minute pretreatment time before PTZ administration has been reported.[4]

-

-

Seizure Induction:

-

Administer a convulsant dose of PTZ (e.g., 100 mg/kg, intraperitoneally).[4]

-

-

Observation:

-

Immediately after PTZ administration, place the animal in an individual observation chamber.

-

Observe the animal continuously for a predefined period (e.g., 30 minutes or until seizure onset).

-

Record the latency to the onset of different seizure types:

-